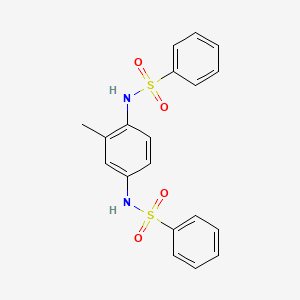
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, also known as MBSA, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit the activity of metalloproteinases. Metalloproteinases are a group of enzymes that are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. MBSA has been shown to be a potent inhibitor of metalloproteinases, and its mechanism of action has been extensively studied.
作用机制
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide inhibits the activity of metalloproteinases by binding to the active site of these enzymes. The sulfonamide group of N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide interacts with the zinc ion at the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to be a competitive inhibitor of metalloproteinases, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and physiological effects:
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of metalloproteinase activity: As mentioned earlier, N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide inhibits the activity of metalloproteinases, which are involved in various physiological and pathological processes.
2. Anti-inflammatory activity: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to have anti-inflammatory activity by inhibiting the activity of MMPs, which are involved in the inflammatory response.
3. Anti-tumor activity: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to have anti-tumor activity by inhibiting the activity of MMPs, which are involved in tumor metastasis.
实验室实验的优点和局限性
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent inhibitor of metalloproteinases: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide is a potent inhibitor of metalloproteinases, making it a valuable tool for studying the role of these enzymes in various physiological and pathological processes.
2. Selective inhibitor of metalloproteinases: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide is a selective inhibitor of metalloproteinases, meaning that it does not inhibit the activity of other enzymes.
3. Stable compound: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide is a stable compound that can be stored for long periods of time without degradation.
Limitations:
1. Limited solubility: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has limited solubility in aqueous solutions, making it difficult to use in some experiments.
2. Non-specific binding: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide can bind non-specifically to proteins and other molecules, leading to potential artifacts in experiments.
3. Toxicity: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide can be toxic to cells at high concentrations, limiting its use in some experiments.
未来方向
There are several future directions for research on N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, including:
1. Development of more potent and selective metalloproteinase inhibitors based on the structure of N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide.
2. Study of the role of metalloproteinases in various diseases, including cancer, cardiovascular disease, and inflammatory diseases.
3. Development of new methods for delivering metalloproteinase inhibitors, including N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, to specific tissues and organs.
4. Study of the potential side effects of metalloproteinase inhibitors, including N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, in animal models and clinical trials.
5. Development of new methods for detecting metalloproteinase activity in vivo, including imaging techniques and biomarker assays.
合成方法
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide can be synthesized by reacting 2-methyl-1,4-phenylenediamine with benzenesulfonyl chloride in the presence of a base. The reaction yields N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide as a white crystalline solid, which can be purified by recrystallization.
科学研究应用
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been used in various scientific research applications, including:
1. Inhibition of metalloproteinases: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to be a potent inhibitor of metalloproteinases, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs). These enzymes are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Inhibition of these enzymes by N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has potential therapeutic applications in various diseases.
2. Study of metalloproteinase structure and function: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been used as a tool to study the structure and function of metalloproteinases. By inhibiting the activity of these enzymes, N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide allows researchers to study their role in various physiological and pathological processes.
3. Development of metalloproteinase inhibitors: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been used as a starting point for the development of new metalloproteinase inhibitors. By modifying the structure of N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, researchers have been able to develop more potent and selective inhibitors of these enzymes.
属性
IUPAC Name |
N-[4-(benzenesulfonamido)-3-methylphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-15-14-16(20-26(22,23)17-8-4-2-5-9-17)12-13-19(15)21-27(24,25)18-10-6-3-7-11-18/h2-14,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZBYXMUFMOPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(2-Methyl-1,4-phenylene)bis(benzenesulfonamide) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)
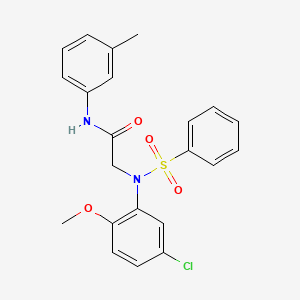
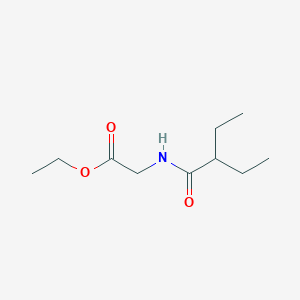
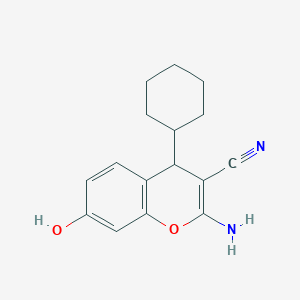
![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)
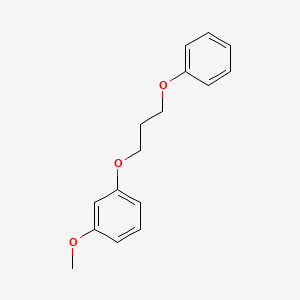
![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)
![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)